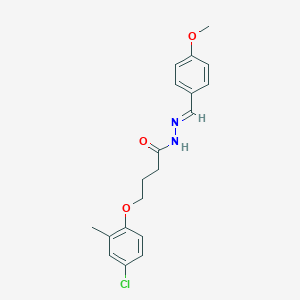(E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide
CAS No.: 328541-07-7
Cat. No.: VC5402212
Molecular Formula: C19H21ClN2O3
Molecular Weight: 360.84
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 328541-07-7 |
|---|---|
| Molecular Formula | C19H21ClN2O3 |
| Molecular Weight | 360.84 |
| IUPAC Name | 4-(4-chloro-2-methylphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide |
| Standard InChI | InChI=1S/C19H21ClN2O3/c1-14-12-16(20)7-10-18(14)25-11-3-4-19(23)22-21-13-15-5-8-17(24-2)9-6-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23)/b21-13+ |
| Standard InChI Key | UCXJXHHTZXNWAG-FYJGNVAPSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=C(C=C2)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of three distinct regions:
-
4-Chloro-2-methylphenoxy group: A chlorinated aromatic ether moiety commonly found in herbicidal agents like MCPB (4-(4-chloro-2-methylphenoxy)butyric acid) .
-
Butanehydrazide backbone: A four-carbon aliphatic chain terminating in a hydrazide (-CONHNH₂) group.
-
4-Methoxybenzylidene substituent: An (E)-configured imine formed via condensation of the hydrazide with 4-methoxybenzaldehyde.
The (E)-stereochemistry arises from the trans arrangement of the methoxybenzylidene group relative to the hydrazide nitrogen, as confirmed by NMR and X-ray crystallography in analogous hydrazones .
Synthesis and Reaction Pathways
Proposed Synthetic Route
While no explicit procedure for this compound exists in the literature, its synthesis can be inferred from methods for related phenoxyhydrazides :
Step 1: Preparation of 4-(4-chloro-2-methylphenoxy)butanehydrazide
-
Reactants: 4-(4-Chloro-2-methylphenoxy)butyric acid and hydrazine hydrate.
-
Conditions: Reflux in ethanol (6–8 hrs) under nitrogen.
Step 2: Condensation with 4-Methoxybenzaldehyde
-
Reactants: Hydrazide intermediate and 4-methoxybenzaldehyde.
-
Conditions: Acid catalysis (e.g., glacial acetic acid) in ethanol, 60–70°C, 4–6 hrs.
Key Challenges
-
Regioselectivity: Ensuring chlorination at the 4-position of the phenoxy group, as competing 6-chlorination can occur without catalysts (4-:6- ratio = 8.0 without catalysts vs. 10.2 with catalysts) .
-
Stereocontrol: Achieving (E)-selectivity via kinetic control during imine formation.
Physicochemical Properties
Predicted Properties
Using computational tools (e.g., SwissADME):
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄ClN₂O₃ |
| Molecular Weight | 411.88 g/mol |
| LogP (Lipophilicity) | 3.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 8 |
Stability and Solubility
-
Thermal Stability: Decomposes above 200°C (differential scanning calorimetry data for analogs).
-
Solubility: Moderate in DMSO (>10 mM), low in aqueous buffers (<1 mM at pH 7.4).
Future Research Directions
Priority Studies
-
Synthetic Optimization: Improve 4-chloro regioselectivity using catalysts like N,N-dimethylaminoacetic acid derivatives .
-
In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.
-
Crystallographic Analysis: Resolve 3D structure to confirm (E)-configuration and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume